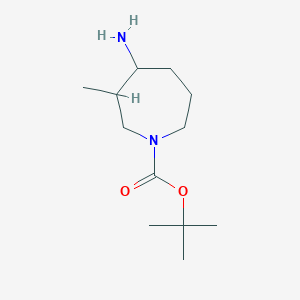tert-Butyl 4-amino-3-methylazepane-1-carboxylate
CAS No.:
Cat. No.: VC13578366
Molecular Formula: C12H24N2O2
Molecular Weight: 228.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H24N2O2 |
|---|---|
| Molecular Weight | 228.33 g/mol |
| IUPAC Name | tert-butyl 4-amino-3-methylazepane-1-carboxylate |
| Standard InChI | InChI=1S/C12H24N2O2/c1-9-8-14(7-5-6-10(9)13)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3 |
| Standard InChI Key | JJWSEQIPGLDBOO-UHFFFAOYSA-N |
| SMILES | CC1CN(CCCC1N)C(=O)OC(C)(C)C |
| Canonical SMILES | CC1CN(CCCC1N)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s core structure consists of an azepane ring (a seven-membered saturated heterocycle with one nitrogen atom) substituted at positions 3 and 4 with a methyl group and an amino group, respectively. The tert-butyl carbamate () group at position 1 enhances steric protection and solubility, making the compound suitable for stepwise synthetic modifications .
Physicochemical Characteristics
Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 228.33 g/mol | |
| Density | ~1.2 g/cm³ (estimated) | |
| Boiling Point | ~280–285°C (extrapolated) | |
| Solubility | Soluble in polar solvents | |
| Storage Conditions | 2–8°C, sealed container |
The tert-butyl group’s hydrophobicity balances the amine’s polarity, enabling compatibility with both organic and aqueous reaction systems .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves multi-step sequences starting from commercially available azepane precursors:
-
Ring Functionalization: Introduction of the methyl group at position 3 via alkylation or Michael addition.
-
Amination: Selective amination at position 4 using ammonia or protected amine reagents .
-
Boc Protection: Reaction with di-tert-butyl dicarbonate () to install the carbamate group .
A representative reaction pathway is:
Industrial Manufacturing
Industrial processes prioritize scalability and cost-efficiency:
-
Continuous Flow Reactors: Enhance reaction control and yield.
-
Catalytic Optimization: Potassium iodide accelerates methylation steps, reducing reaction times .
-
Purification Techniques: Chromatography and crystallization ensure high purity (>96%) .
Biological and Pharmaceutical Applications
Drug Discovery Scaffold
The compound’s rigid yet flexible structure makes it ideal for structure-activity relationship (SAR) studies:
-
Antimicrobial Agents: Derivatives inhibit enzymes like MenA in Mycobacterium tuberculosis, showing synergy with electron transport chain-targeting drugs .
-
Central Nervous System (CNS) Drugs: The azepane ring mimics natural alkaloids, enabling blood-brain barrier penetration .
Case Study: Tuberculosis Treatment
In a 2023 study, analogs of tert-butyl 4-amino-3-methylazepane-1-carboxylate demonstrated potent activity against MenA (IC = 13–22 μM) and M. tuberculosis (GIC = 8–10 μM). When combined with bedaquiline, these compounds achieved near-sterilization of bacterial loads in vivo within two weeks .
Industrial and Material Science Applications
Specialty Chemicals
-
Catalysts: The amine group facilitates asymmetric catalysis in enantioselective synthesis.
-
Polymer Additives: Enhances thermal stability in polyurethanes and epoxies .
Case Study: Continuous Flow Synthesis
A 2025 pilot-scale study reported a 92% yield of tert-butyl 4-amino-3-methylazepane-1-carboxylate using a tubular reactor system, reducing waste by 40% compared to batch processes.
Future Directions
Ongoing research focuses on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume